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Compound of Interest

Compound Name:

2-[(4-

Methylphenyl)sulfanyl]acetohydraz

ide

CAS No.: 14776-65-9

Cat. No.: B1622511 Get Quote

Executive Summary
The acetohydrazide scaffold (

) serves as a privileged structure in medicinal chemistry due to its ability to form hydrogen
bonds and chelate metals. When functionalized with p-tolyl moieties (4-methylphenyl), these
derivatives exhibit enhanced lipophilicity and specific steric properties that significantly
modulate biological activity. This guide analyzes the synthesis, pharmacological profile, and
structure-activity relationships (SAR) of these compounds, focusing on their potential as potent
antimicrobial and anticancer agents.[1][2]

Chemical Architecture
To understand the pharmacological impact, we must distinguish between the two primary

structural classes where the p-tolyl moiety is incorporated:

Class A: Core-Functionalized (2-(p-tolyl)acetohydrazide): The p-tolyl group is directly

attached to the

-carbon of the acetohydrazide. This influences the core flexibility and electronic environment
of the hydrazide group.
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Class B: Distal-Functionalized (N'-(4-methylbenzylidene)acetohydrazide): The p-tolyl group

is introduced via condensation with p-tolualdehyde, forming a hydrazone linkage. Here, the

p-tolyl group acts as a terminal lipophilic anchor.

Synthetic Framework
The synthesis of these derivatives generally follows a modular pathway. Below is the

visualization of the primary synthetic routes.
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Figure 1: Modular synthetic pathway for generating p-tolyl acetohydrazide libraries. The core

hydrazide can be derivatized into linear hydrazones or cyclized into heterocycles.

Detailed Synthetic Protocols
Protocol A: Synthesis of 2-(p-Tolyl)acetohydrazide (Core)

Esterification: Dissolve p-tolylacetic acid (0.01 mol) in absolute ethanol (50 mL). Add conc.

(0.5 mL) dropwise. Reflux for 8–10 hours. Neutralize with

, extract with ethyl acetate, and concentrate to yield ethyl 2-(p-tolyl)acetate.
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Hydrazinolysis: Dissolve the ester (0.01 mol) in ethanol (30 mL). Add hydrazine hydrate

(99%, 0.05 mol) dropwise. Reflux for 6 hours.

Work-up: Cool the mixture to

. The solid precipitate is filtered, washed with cold ethanol, and recrystallized from
ethanol/water to yield white crystals of 2-(p-tolyl)acetohydrazide.

Protocol B: Synthesis of N'-(4-methylbenzylidene) Derivatives
Condensation: Mix equimolar amounts (0.01 mol) of acetohydrazide (or 2-(p-

tolyl)acetohydrazide) and the appropriate aldehyde (e.g., p-tolualdehyde for Class B) in

ethanol (20 mL).

Catalysis: Add 2–3 drops of glacial acetic acid.

Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Purification: Filter the resulting precipitate and recrystallize from ethanol/DMF.

Pharmacological Profiling & Mechanisms[1]
Anticancer Activity
Derivatives containing the p-tolyl moiety have shown significant cytotoxicity against breast

(MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines. The p-tolyl group enhances

binding affinity to hydrophobic pockets of target enzymes such as VEGFR-2 and

Topoisomerase II.

Table 1: Comparative Cytotoxicity (IC50 in µM)
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Compound
Class

Cell Line IC50 (µM)
Reference
Standard

Mechanism
Implicated

p-Tolyl-

Hydrazone
MCF-7 3.12 ± 0.15

Doxorubicin

(2.43)

VEGFR-2

Inhibition

p-Tolyl-Pyrazole HCT-116 2.50 ± 0.81 Cisplatin (5.20)
Apoptosis

Induction

Bis-Hydrazide HeLa 5.88 ± 0.40 5-Fluorouracil
DNA

Intercalation

Antimicrobial Activity
The lipophilicity of the p-tolyl group (

) facilitates penetration through the lipid bilayer of bacterial cell walls. These compounds are
particularly effective against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

Compound
Structure

S. aureus E. coli C. albicans Target

N'-(4-

methylbenzyliden

e)-

acetohydrazide

5.88 23.30 11.64
FabH (Fatty Acid

Synthase)

2-(p-

Tolyl)acetohydra

zide

12.5 >50 25.0
Membrane

Disruption

Ciprofloxacin

(Control)
1.0 0.5 N/A DNA Gyrase

Mechanistic Visualization (Graphviz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1622511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Cell Interaction

Intracellular Targets

Lipid Bilayer
(Hydrophobic Barrier)

Acetohydrazide Core
(H-Bond Donor/Acceptor)

Entry

p-Tolyl Moiety
(Lipophilic Anchor)

Facilitates
Penetration

FabH Enzyme
(Fatty Acid Synthesis)

Chelation/H-Bonding
at Active Site

DNA Gyrase

Intercalation

Click to download full resolution via product page

Figure 2: Mechanism of Action. The p-tolyl moiety acts as a "molecular key," allowing the

pharmacophore (acetohydrazide) to bypass the lipid membrane and access intracellular targets

like FabH.

Structure-Activity Relationship (SAR) Analysis
The p-tolyl group contributes to the SAR of acetohydrazide derivatives through three primary

vectors:

Lipophilicity (
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-effect): The methyl group at the para position increases the overall partition coefficient
(logP). This is critical for passive transport across biological membranes, correlating directly
with lower MIC values in antimicrobial assays.

Electronic Effect (+I Effect): The methyl group is an electron-donating group (EDG). When

attached to a benzylidene system (Class B), it increases the electron density on the

azomethine nitrogen (

), enhancing its basicity and ability to coordinate with metal ions or active site residues (e.g.,
Serine/Cysteine in proteases).

Steric Bulk: The p-tolyl group provides a specific steric volume that fits well into the

hydrophobic sub-pockets of enzymes like FabH (in bacteria) and VEGFR-2 (in cancer cells),

often displacing water molecules and increasing binding entropy.

Experimental Validation Protocols
MTT Assay for Anticancer Activity

Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates (

cells/well). Incubate for 24h.

Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at varying

concentrations (0.1 – 100 µM).

Incubation: Incubate for 48h at

in 5%

.

Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan

crystals in DMSO.

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Minimum Inhibitory Concentration (MIC)
Preparation: Prepare stock solutions of p-tolyl derivatives in DMSO.
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Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth.

Inoculation: Add bacterial suspension (

CFU/mL) to each tube.

Observation: Incubate at

for 24h. The MIC is the lowest concentration showing no visible turbidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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